molecular formula C7H17NO2 B042686 1,1-Diethoxypropan-2-amine CAS No. 55064-41-0

1,1-Diethoxypropan-2-amine

Cat. No.: B042686
CAS No.: 55064-41-0
M. Wt: 147.22 g/mol
InChI Key: MLTOHCRTGWUMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethoxypropan-2-amine is an organic compound with the chemical formula C7H17NO2. It is a colorless liquid with a distinctive ammonia-like odor. This compound is primarily used as an intermediate in organic synthesis for the preparation of other compounds. It can be utilized to synthesize precursors of metal oxides such as alumina, silica, and titania. Additionally, it is used in the preparation of pharmaceuticals, dyes, and surfactants .

Preparation Methods

1,1-Diethoxypropan-2-amine can be synthesized by reacting 1,1,1-triethoxypropane with ammonia. The specific experimental conditions can be adjusted as needed, including reaction at room temperature or heating. The reaction rate and yield can be controlled by modifying these conditions . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring consistent quality and yield.

Chemical Reactions Analysis

1,1-Diethoxypropan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include aldehydes, ketones, primary amines, and secondary amines .

Scientific Research Applications

1,1-Diethoxypropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Diethoxypropan-2-amine involves its ability to act as an intermediate in various chemical reactions. It can form stable intermediates that facilitate the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

1,1-Diethoxypropan-2-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates, making it valuable in various synthetic applications.

Properties

IUPAC Name

1,1-diethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOHCRTGWUMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970417
Record name 1,1-Diethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55064-41-0
Record name 2-Propanamine, 1,1-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055064410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Diethoxypropan-2-amine
Reactant of Route 2
Reactant of Route 2
1,1-Diethoxypropan-2-amine
Reactant of Route 3
1,1-Diethoxypropan-2-amine
Reactant of Route 4
1,1-Diethoxypropan-2-amine
Reactant of Route 5
1,1-Diethoxypropan-2-amine
Reactant of Route 6
1,1-Diethoxypropan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.